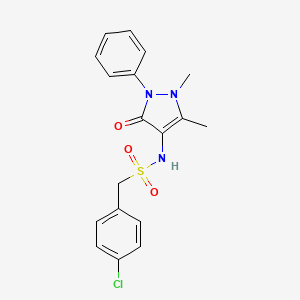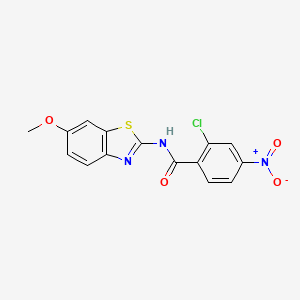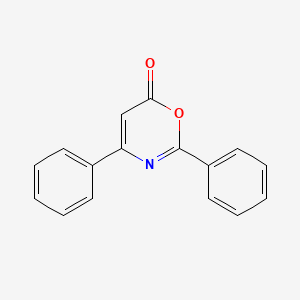![molecular formula C21H16BrN3O2 B11112393 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B11112393.png)
N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenylmethylidene group, and a hydrazinecarbonyl group. The presence of these functional groups makes it a valuable compound for studying various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE include:
- 2-BROMO-N-PHENYLACETAMIDE
- 2-BROMOBENZAMIDE
- 2-BROMO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE .
Uniqueness
What sets 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C21H16BrN3O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[4-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C21H16BrN3O2/c22-19-9-5-4-8-18(19)21(27)24-17-12-10-16(11-13-17)20(26)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,27)(H,25,26)/b23-14+ |
InChI Key |
FADSNKKPQVQRTR-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11112315.png)


![N'-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11112336.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B11112341.png)
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11112348.png)
![Benzyl N-(2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)carbamate](/img/structure/B11112349.png)

![4,4,11,11-tetramethyl-N-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112363.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11112371.png)
![N,N-dimethyl-4-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11112372.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11112384.png)
![7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11112388.png)
